

# Technical Guide: Chemical Properties and Structure of HIV-1 Inhibitor-54

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## Compound of Interest

Compound Name: HIV-1 inhibitor-54

Cat. No.: B12396280

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## Introduction

**HIV-1 inhibitor-54** is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating significant promise in the landscape of antiretroviral research. This technical guide provides a comprehensive overview of its chemical properties, structure, and mechanism of action, supplemented with detailed experimental methodologies and data presentation. The information herein is intended to support further research and development efforts in the field of HIV therapeutics.

## Chemical Properties and Structure

**HIV-1 inhibitor-54**, with the CAS Number 2771211-71-1, is scientifically known as N-[2-(4-{[4-(2,6-dimethylphenoxy)pyrimidin-2-yl]amino}piperidine-1-carbonyl)-1H-indol-5-yl]methanesulfonamide.[1][2][3] Its development stems from a molecular hybridization strategy, combining structural features of delavirdine and piperidin-4-yl-aminopyrimidines (DPAPYs).[2][4] This design has resulted in a compound with potent activity against wild-type HIV-1.[2][4]

## Physicochemical Data

Property	Value	Reference
Molecular Formula	C <sub>27</sub> H <sub>30</sub> N <sub>6</sub> O <sub>4</sub> S	[1][2]
Molecular Weight	534.64 g/mol	[1]
Density	1.399 g/cm <sup>3</sup>	
CAS Number	2771211-71-1	[1][2]
IUPAC Name	N-[2-(4-([4-(2,6-dimethylphenoxy)pyrimidin-2-yl]amino)piperidine-1-carbonyl)-1H-indol-5-yl]methanesulfonamide	[3]

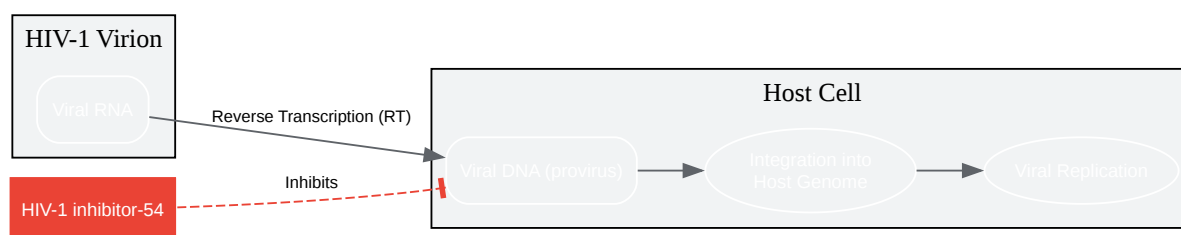
## Structural Representation

Caption: Chemical structure of **HIV-1 inhibitor-54**.

## Mechanism of Action

**HIV-1 inhibitor-54** functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[4] It allosterically binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its polymerase activity. Consequently, the viral replication cycle is interrupted.

The following diagram illustrates the inhibitory pathway of **HIV-1 inhibitor-54**.



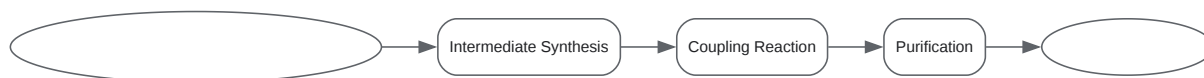
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Caption: Mechanism of action of **HIV-1 inhibitor-54**.

## Synthesis

The synthesis of **HIV-1 inhibitor-54** is detailed in the work by Ming W, et al. in the European Journal of Medicinal Chemistry, 2023.[2][4] While the full, step-by-step protocol is proprietary to the publication, the general approach involves the coupling of key intermediates representing the delavirdine and piperidin-4-yl-aminopyrimidine moieties.

A generalized workflow for the synthesis is depicted below.



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Caption: Generalized synthesis workflow for **HIV-1 inhibitor-54**.

## Experimental Protocols

The anti-HIV activity of **HIV-1 inhibitor-54** was evaluated in MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.[2][4] The following is a representative protocol for determining the in vitro anti-HIV activity of a compound like **HIV-1 inhibitor-54**.

### In Vitro Anti-HIV Assay in MT-4 Cells

#### 1. Cell Culture and Maintenance:

- MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin and streptomycin).
- Cells are maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

#### 2. Cytotoxicity Assay (MTT Assay):

- To determine the concentration of the compound that is toxic to the host cells, a cytotoxicity assay is performed.
- MT-4 cells are seeded in a 96-well plate and incubated with serial dilutions of **HIV-1 inhibitor-54** for 4-5 days.
- Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The absorbance is read at 540 nm.
- The 50% cytotoxic concentration (CC50) is calculated.

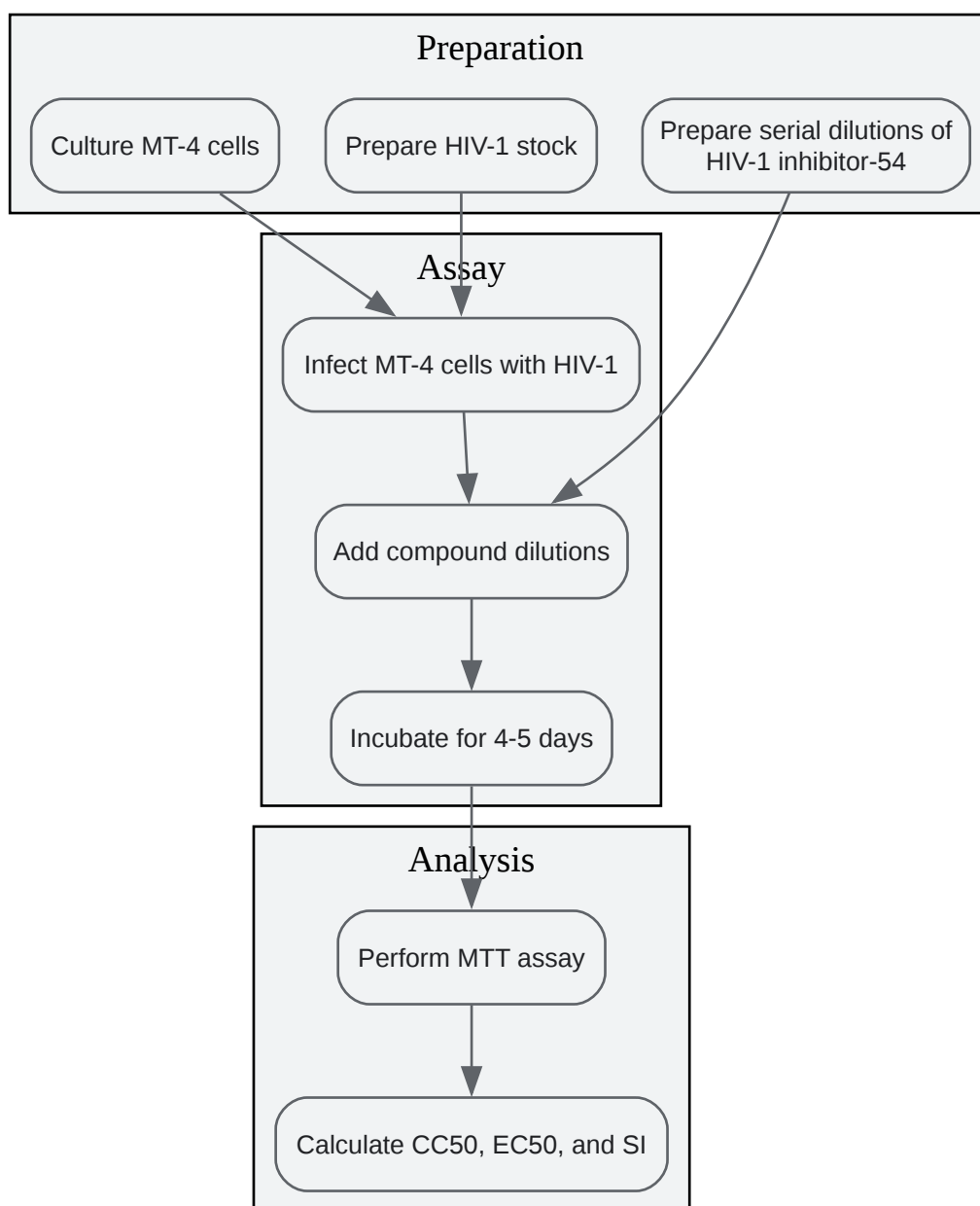
### 3. Anti-HIV Activity Assay:

- MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a predetermined multiplicity of infection (MOI).
- Immediately after infection, serial dilutions of **HIV-1 inhibitor-54** are added to the cells.
- The infected and treated cells are incubated for 4-5 days.
- The protective effect of the compound is determined by measuring the viability of the cells using the MTT assay.
- The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects, is calculated.[\[5\]](#)

### 4. Data Analysis:

- The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50 ( $SI = CC50/EC50$ ). A higher SI value indicates a more promising therapeutic window for the compound.

The diagram below outlines the experimental workflow for the anti-HIV activity assay.



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Caption: Experimental workflow for in vitro anti-HIV assay.

## Conclusion

**HIV-1 inhibitor-54** is a well-characterized NNRTI with potent anti-HIV activity demonstrated in vitro. Its unique hybrid structure offers a promising scaffold for the design of next-generation

antiretroviral agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to build upon in the ongoing effort to combat HIV/AIDS.

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